tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1824519-24-5
VCID: VC2807420
InChI: InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)
SMILES: CC(C(CO)O)NC(=O)OC(C)(C)C
Molecular Formula: C9H19NO4
Molecular Weight: 205.25 g/mol

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate

CAS No.: 1824519-24-5

Cat. No.: VC2807420

Molecular Formula: C9H19NO4

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate - 1824519-24-5

Specification

CAS No. 1824519-24-5
Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
IUPAC Name tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate
Standard InChI InChI=1S/C9H19NO4/c1-6(7(12)5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)
Standard InChI Key LQZNGCKFWOIZCE-UHFFFAOYSA-N
SMILES CC(C(CO)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(CO)O)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Properties

Molecular Structure

The compound features a central backbone with strategically positioned functional groups that determine its chemical behavior. The tert-butyloxycarbonyl group is attached to the nitrogen atom, creating a carbamate linkage. This nitrogen is further connected to a butane chain containing hydroxyl groups at positions 3 and 4. This arrangement influences both the physical properties and the reactive nature of the molecule.

Physical and Chemical Properties

tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate has a molecular weight of 205.25 g/mol . The presence of multiple functional groups contributes to its unique solubility profile, making it soluble in both polar and certain non-polar solvents. The hydroxyl groups provide potential sites for hydrogen bonding, enhancing the compound's interaction with polar solvents and biological systems.

Table 1: Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC9H19NO4
Molecular Weight205.25 g/mol
CAS Number1824519-24-5
InChI KeyLQZNGCKFWOIZCE-UHFFFAOYSA-N
Canonical SMILESCC(C(CO)O)NC(=O)OC(C)(C)C
Physical StateSolid (at standard conditions)
SolubilitySoluble in polar organic solvents and water

Synthetic Approaches and Preparation

General Synthetic Routes

The synthesis of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate involves strategic reactions that incorporate the Boc protecting group onto the amine functionality of 3,4-dihydroxybutan-2-amine. The most common approach utilizes tert-butyl carbamate or di-tert-butyl dicarbonate (Boc anhydride) as the source of the Boc group.

Reaction Conditions and Optimization

Typical reaction conditions require careful temperature control, usually maintained between 0-25°C to minimize side reactions. The reaction is generally conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran in the presence of a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP). Reaction progress monitoring via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) ensures completion of the Boc-protection process.

Purification Techniques

Purification of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate typically involves column chromatography using silica gel with an appropriate eluent system, often employing an ethyl acetate/hexane gradient. For diastereoselective synthesis, additional techniques involving chiral auxiliaries or enantioselective catalysts may be employed to control the stereochemistry of the final product.

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate is primarily determined by its three key functional groups: the carbamate moiety and the two hydroxyl groups. Each functional group exhibits characteristic reactivity patterns that can be exploited in synthetic chemistry and pharmaceutical research.

Oxidation Reactions

The hydroxyl groups at positions 3 and 4 can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes depending on the position and conditions. Common oxidizing agents employed in these transformations include potassium permanganate and chromium trioxide. The selective oxidation of these hydroxyl groups can generate derivatives with modified biological properties.

Reduction and Substitution Pathways

The carbamate functionality can be subjected to reduction reactions, typically using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines. Additionally, the hydroxyl groups can participate in nucleophilic substitution reactions, where they may be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Biological Activity and Applications

Antioxidant Properties

Research has demonstrated that tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate possesses notable antioxidant properties, primarily attributed to its hydroxyl groups which enable effective free radical scavenging. This activity plays a crucial role in preventing oxidative stress-related cellular damage, suggesting potential applications in conditions where oxidative stress is implicated.

Neuropharmacological Applications

One of the most promising areas of research involving this compound is in neuropharmacology, particularly relating to neurodegenerative diseases. In vitro studies have shown that tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate can inhibit the aggregation of amyloid-beta peptides, which are significantly implicated in Alzheimer's disease pathology. Quantitative assays have demonstrated a measurable reduction in enzyme activity related to amyloid fibril formation when treated with this compound.

Application AreaDescriptionRelevance
Drug DevelopmentUtilized as an API or intermediate in drug synthesisThe compound's functional groups provide multiple sites for derivatization and conjugation to create pharmaceutical candidates
Antioxidant FormulationsIncorporated into formulations targeting oxidative stressThe hydroxyl groups contribute to radical scavenging ability that can be harnessed in therapeutic applications
Neuroprotective AgentsInvestigated for potential use in treating neurodegenerative diseasesIn vitro studies suggest inhibitory effects on amyloid-beta aggregation, relevant to Alzheimer's disease

Analytical Characterization Methods

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for structural characterization of tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate. In 1H NMR spectra typically obtained in solvents like DMSO-d6 or CDCl3, characteristic signals include hydroxyl protons (appearing as broad signals at δ 1.5-2.5 ppm) and the distinctive tert-butyl group signal (appearing as a singlet at approximately δ 1.4 ppm). 13C NMR analysis typically reveals the carbamate carbonyl carbon signal at δ 155-160 ppm.

Mass Spectrometry Approaches

Mass spectrometric analysis, particularly employing Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) techniques, provides molecular weight confirmation. The expected molecular ion [M+H]+ appears at approximately m/z 206.3, consistent with the calculated molecular weight of the compound.

Crystallographic Studies

X-ray crystallography offers detailed structural information, revealing precise bond lengths, angles, and the three-dimensional arrangement of the molecule. For optimal crystal formation, pre-crystallization solvent screening using mixtures such as ethanol/water has proven effective. Structural refinement with software packages like SHELXL or WinGX can resolve stereochemistry and elucidate hydrogen-bonding networks within the crystal lattice.

Advanced Analytical Challenges

Stereochemical Determination

The presence of stereogenic centers in tert-butyl N-(3,4-dihydroxybutan-2-yl)carbamate presents challenges in stereochemical analysis. Diastereomer formation can arise from incomplete stereocontrol during synthesis, particularly in the Boc-protection of vicinal diols. Chiral chromatography using HPLC with appropriate chiral stationary phases (e.g., Chiralpak AD-H) offers an effective approach for separating and identifying enantiomers.

Thermal Analysis

Thermal properties, including melting point and thermal stability, provide important information for formulation and storage considerations. Variations in melting point data across different sources may result from polymorphism, where distinct crystalline forms (anhydrous versus hydrated) exhibit different thermal behaviors. Differential Scanning Calorimetry (DSC) offers precise measurements of these thermal transitions and can identify the presence of different polymorphic forms.

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